N-[(4-methylphenyl)methyl]-2-(tetrazol-1-yl)benzamide
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Overview
Description
N-[(4-methylphenyl)methyl]-2-(1H-1,2,3,4-tetrazol-1-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The compound also features a benzamide moiety, which is a benzene ring attached to an amide group. The presence of the 4-methylphenyl group adds to its structural complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-2-(1H-1,2,3,4-tetrazol-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Benzamide Moiety: The benzamide moiety can be introduced by reacting the tetrazole intermediate with 2-aminobenzamide under suitable conditions.
Introduction of the 4-Methylphenyl Group:
Industrial Production Methods
Industrial production of N-[(4-methylphenyl)methyl]-2-(1H-1,2,3,4-tetrazol-1-yl)benzamide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]-2-(1H-1,2,3,4-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert amide groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-[(4-methylphenyl)methyl]-2-(1H-1,2,3,4-tetrazol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-2-(1H-1,2,3,4-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of carboxylate groups, allowing the compound to bind to enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methylphenyl)methyl]-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide
- N-[(4-methylphenyl)methyl]-2-(1H-1,2,3,4-tetrazol-1-yl)propionamide
Uniqueness
N-[(4-methylphenyl)methyl]-2-(1H-1,2,3,4-tetrazol-1-yl)benzamide is unique due to the presence of both the tetrazole ring and the benzamide moiety. This combination provides a distinct structural framework that can interact with a wide range of biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
851206-33-2 |
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Molecular Formula |
C16H15N5O |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H15N5O/c1-12-6-8-13(9-7-12)10-17-16(22)14-4-2-3-5-15(14)21-11-18-19-20-21/h2-9,11H,10H2,1H3,(H,17,22) |
InChI Key |
HTQNURGARRPZLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N3C=NN=N3 |
solubility |
27.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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